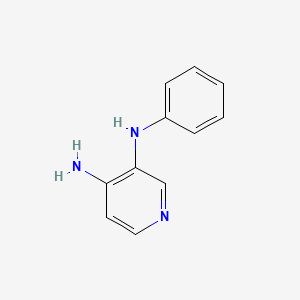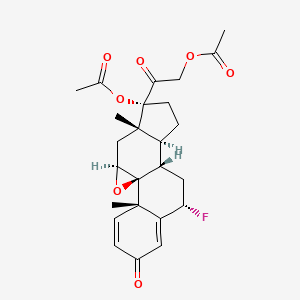
C21H22ClNO4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C21H22ClNO4 dimethomorph . It is a member of the morpholine group of fungicides and is used primarily in agriculture to protect crops from fungal diseases. Dimethomorph is effective against a variety of fungi, including those causing downy mildew and late blight .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethomorph is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyacetophenone, followed by the addition of morpholine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
In industrial settings, dimethomorph is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Dimethomorph undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Dimethomorph has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fungicide mechanisms and environmental fate.
Biology: Research on its effects on fungal cell wall formation and its role in plant-pathogen interactions.
Medicine: Investigations into its potential use in antifungal therapies.
Industry: Utilized in the development of new fungicides and agricultural chemicals .
Mecanismo De Acción
Dimethomorph exerts its effects by disrupting the formation of fungal cell walls. It inhibits the synthesis of cellulose, a critical component of the cell wall, leading to the death of the fungal cells. The compound targets specific enzymes involved in the biosynthesis pathway, effectively halting the growth and spread of the fungus .
Comparación Con Compuestos Similares
Similar Compounds
Palmatine chloride: Another compound with the same molecular formula but different structure and properties.
Other morpholine fungicides: Compounds like fenpropimorph and tridemorph, which also belong to the morpholine class but have different target spectra and modes of action
Uniqueness
Dimethomorph is unique in its dual isomeric form (E and Z isomers), which contributes to its broad-spectrum fungicidal activity. Unlike some other fungicides, it is effective against both oomycetes and true fungi, making it a versatile tool in agricultural disease management .
Propiedades
Fórmula molecular |
C21H23ClNO4+ |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydrochloride |
InChI |
InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1; |
Clave InChI |
RLQYRXCUPVKSAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)




![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)

![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)

![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
